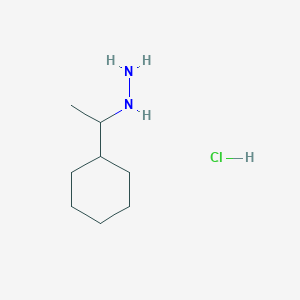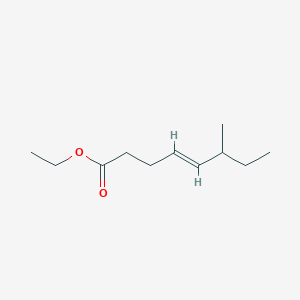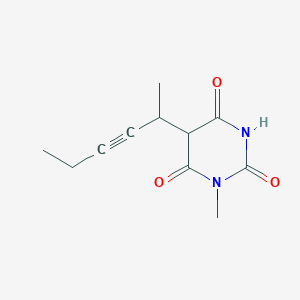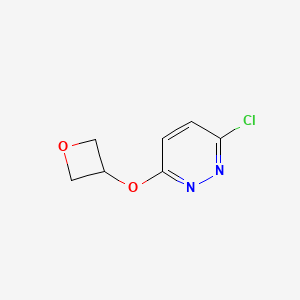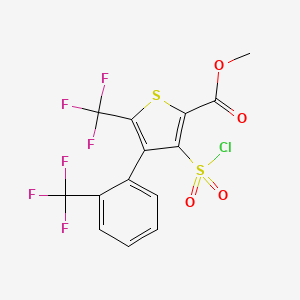
3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester
Übersicht
Beschreibung
3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Wissenschaftliche Forschungsanwendungen
3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.
Introduction of Substituents: The trifluoromethyl and chlorosulfonyl groups are introduced through electrophilic substitution reactions.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted thiophene derivatives.
Wirkmechanismus
The mechanism of action of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
- 4-(2-Trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester
Uniqueness
The uniqueness of 3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonyl-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O4S2/c1-25-12(22)9-10(27(15,23)24)8(11(26-9)14(19,20)21)6-4-2-3-5-7(6)13(16,17)18/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQNNUTXPRIPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107939 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431555-27-9 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-5-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


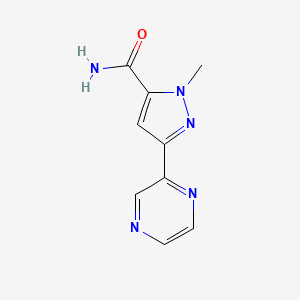
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
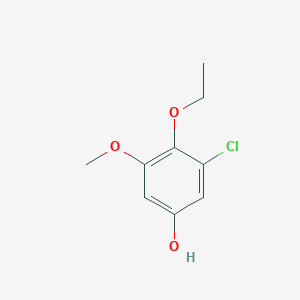

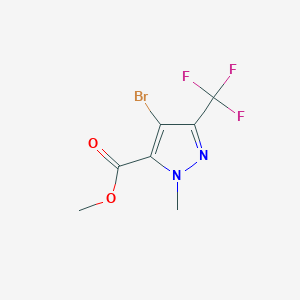
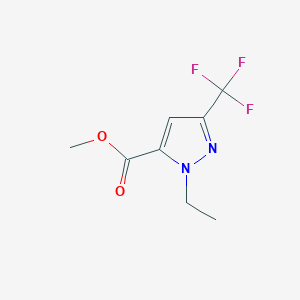

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
